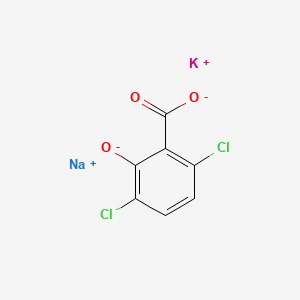
Potassium sodium 2,6-dichlorosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 2,6-dichlorosalicylate: is a chemical compound with the molecular formula C₇H₃Cl₂O₃KNa. . This compound is a derivative of benzoic acid, where two chlorine atoms and one hydroxyl group are substituted at the 3rd and 6th positions, respectively. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt typically involves the reaction of 2,5-dichlorophenol with liquid caustic soda to form the phenolate salt. This intermediate is then reacted with carbon dioxide under pressure to form the corresponding carboxylate salt. The reaction is carried out at elevated temperatures (130-140°C) to facilitate the rearrangement and formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The final product is purified through crystallization and filtration techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Potassium sodium 2,6-dichlorosalicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding hydroxybenzoic acid derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. It serves as a precursor for the synthesis of herbicides, dyes, and pharmaceuticals .
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt involves its interaction with various molecular targets. The hydroxyl and chlorine substituents on the aromatic ring influence its reactivity and binding affinity to biological molecules. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can disrupt cellular processes by interacting with cell membranes and proteins .
Comparison with Similar Compounds
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with similar structural features but different functional groups.
2,6-Dichlorobenzoic acid: Another chlorinated benzoic acid derivative with similar reactivity but different substitution patterns.
Salicylic acid derivatives: Compounds with hydroxyl and carboxyl groups on the aromatic ring, similar to the hydroxyl and carboxyl groups in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt.
Uniqueness: The unique combination of chlorine and hydroxyl substituents in benzoic acid, 3,6-dichloro-2-hydroxy-, potassium sodium salt imparts distinct chemical properties, such as increased reactivity and specific binding affinities. These properties make it valuable in various applications, including herbicide synthesis and pharmaceutical research.
Properties
CAS No. |
68938-79-4 |
|---|---|
Molecular Formula |
C7H2Cl2KNaO3 |
Molecular Weight |
267.08 g/mol |
IUPAC Name |
potassium;sodium;3,6-dichloro-2-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.K.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChI Key |
SPGJUPGSLJUOFA-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |
Key on ui other cas no. |
68938-79-4 |
physical_description |
Liquid |
Related CAS |
3401-80-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















